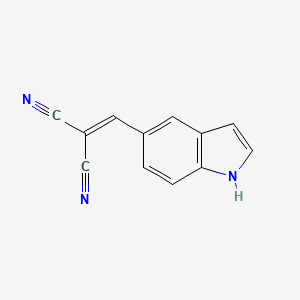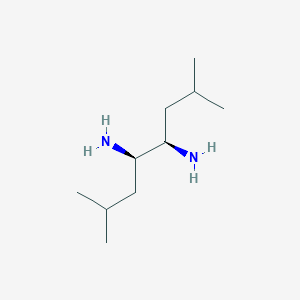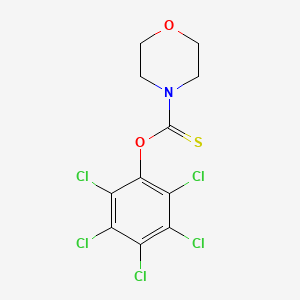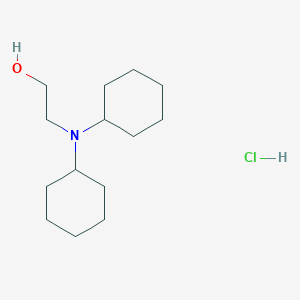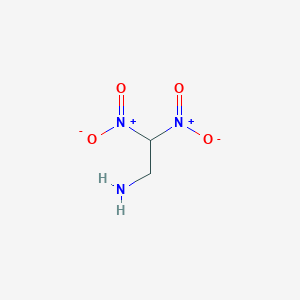
Ethanamine, 2,2-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, 2,2-dinitro- is an organic compound with the molecular formula C2H5N3O4 It is characterized by the presence of two nitro groups attached to the ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethanamine, 2,2-dinitro- can be synthesized through nitration reactions involving ethanamine. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups.
Industrial Production Methods
In industrial settings, the production of ethanamine, 2,2-dinitro- involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, yielding diamino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Diamino derivatives.
Substitution: Compounds with substituted functional groups replacing the nitro groups.
Applications De Recherche Scientifique
Ethanamine, 2,2-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanamine, 2,2-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of signaling pathways. The compound’s effects are mediated by its ability to form reactive intermediates and interact with nucleophilic sites in biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine: A primary amine with a single methyl group.
Ethylamine: A primary amine with an ethyl group.
Dimethylamine: A secondary amine with two methyl groups.
Trimethylamine: A tertiary amine with three methyl groups.
Uniqueness
Ethanamine, 2,2-dinitro- is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential applications compared to other amines. Its ability to undergo specific nitration and reduction reactions sets it apart from simpler amines like methylamine and ethylamine.
Propriétés
Numéro CAS |
10119-99-0 |
|---|---|
Formule moléculaire |
C2H5N3O4 |
Poids moléculaire |
135.08 g/mol |
Nom IUPAC |
2,2-dinitroethanamine |
InChI |
InChI=1S/C2H5N3O4/c3-1-2(4(6)7)5(8)9/h2H,1,3H2 |
Clé InChI |
VBOZRIVJUWIREO-UHFFFAOYSA-N |
SMILES canonique |
C(C([N+](=O)[O-])[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
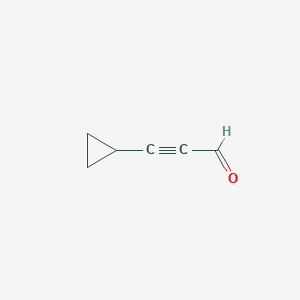
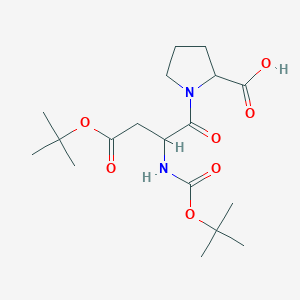
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)


![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
